molecular formula C16H16O5 B11839634 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one CAS No. 86397-43-5

4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one

Cat. No.: B11839634
CAS No.: 86397-43-5
M. Wt: 288.29 g/mol
InChI Key: HZXOIEZEHHZQFU-UHFFFAOYSA-N
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Description

4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one is a synthetic organic compound belonging to the furochromen family. This compound is known for its unique chemical structure, which includes a furo[3,2-G]chromen core with diethoxy and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,9-dimethoxy-7-methyl-furo[3,2-G]chromen-5-one with ethyl iodide in the presence of a base such as potassium carbonate in acetone. The reaction is carried out under reflux conditions to achieve the desired diethoxy substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific diethoxy and methyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

86397-43-5

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

4,9-diethoxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C16H16O5/c1-4-18-13-10-6-7-20-14(10)16(19-5-2)15-12(13)11(17)8-9(3)21-15/h6-8H,4-5H2,1-3H3

InChI Key

HZXOIEZEHHZQFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OCC)C

Origin of Product

United States

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